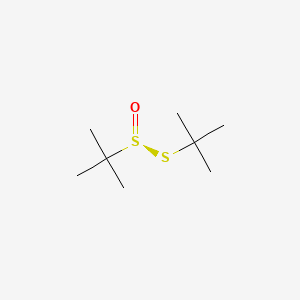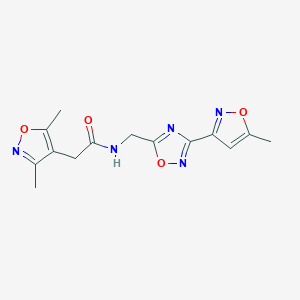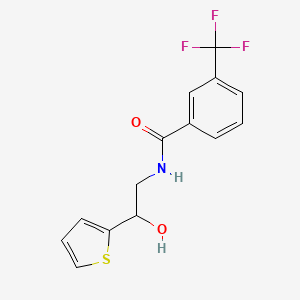
6-甲氧基-3,4-二氢-1H-异喹啉-2-羧酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride” is a type of 6-methoxy-3,4-dihydro-1H-isoquinoline compound . It has been found useful in the treatment of diabetes . The compound acts as a positive allosteric modulator of receptors such as GLP1, GIF, and glucagon .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride” is complex, with various functional groups attached to the isoquinoline ring system . The exact structure is not provided in the available resources.科学研究应用
荧光猝灭与传感
6-甲氧基异喹啉衍生物的一个显着应用是在荧光传感领域。研究表明,在水溶液中,6-甲氧基喹啉的质子化形式的荧光强度被氯离子猝灭,可作为检测氯离子的传感器。这种性质归因于观察到的与氯离子呈线性斯特恩-伏尔默关系,表明其在环境和生物传感应用中的潜力 (Mehata & Tripathi, 2002)。
配位化合物和催化
该化合物的衍生物已被合成到与 Cu2+、Co2+、Co3+ 和 Fe3+ 等金属的配位化合物中。这些配位化合物已在硝基醛醇加成和迈克尔加成等反应的对映选择性催化中进行了测试,展示了该化合物在提高反应效率和选择性方面的效用。这种合成和应用突出了其在新型催化体系和材料科学开发中的潜力 (Jansa et al., 2007)。
合成方法
已经报道了 1-chloro-6-methoxy-isoquinolin-3-ol 及其衍生物合成方面的改进,展示了一条具有更好总收率、危害性较小的条件和更高重现性的有效途径。合成方法的这些进步对于化合物的可及性及其衍生物在包括药物化学和材料科学在内的各种应用中至关重要 (Zheng et al., 2009)。
荧光团开发
用于生物医学分析的新型荧光团的开发研究也利用了 6-甲氧基异喹啉的衍生物。这些衍生物已显示出在水性介质中广泛的 pH 范围内的强荧光,使其适用于各种分析应用,包括生化分析中的荧光标记和检测 (Hirano et al., 2004)。
晶体工程
该化合物的衍生物也已在晶体工程中得到探索,以了解有机氟在分子堆积中的影响。研究表明氟取代如何影响构象特征和分子间相互作用,从而深入了解具有特定性质的材料的设计 (Choudhury & Row, 2006)。
作用机制
Target of Action
The primary targets of 6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride, also known as EN300-26976275, are the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . These receptors play a crucial role in the regulation of glucose homeostasis .
Mode of Action
6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride acts as a positive allosteric modulator (PAM) of GLP-1R and GIPR . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . When the compound binds to an allosteric site on the receptor, it induces a conformational change in the receptor protein that is transmitted to the ligand’s orthosteric binding site . This facilitates or potentiates an interaction of the ligand with the orthosteric binding site .
Biochemical Pathways
The compound’s interaction with GLP-1R and GIPR affects the incretin pathway . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner . The modulation of this pathway by 6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride can have significant downstream effects on glucose homeostasis .
Result of Action
The molecular and cellular effects of 6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride’s action primarily involve the modulation of GLP-1R and GIPR . By acting as a PAM of these receptors, the compound can potentiate the interaction of GLP-1 with its receptor, leading to enhanced insulin release in a glucose-dependent manner . This can help regulate blood glucose levels, making the compound potentially useful in the treatment of diabetes .
未来方向
生化分析
Biochemical Properties
6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride is known to be a positive allosteric modulator (PAM) of the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . These receptors play crucial roles in glucose metabolism and insulin secretion .
Cellular Effects
In cellular processes, 6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride has been observed to modulate the activity of GLP-1R and GIPR . GLP-1R and GIPR are part of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . The modulation of these receptors by the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride involves its role as a PAM of GLP-1R and GIPR . The compound binds to an allosteric site on these receptors, causing a conformational change that enhances the interaction of the ligand with the orthosteric binding site . This modulation can lead to changes in gene expression and enzyme activation or inhibition .
属性
IUPAC Name |
6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-15-10-3-2-9-7-13(11(12)14)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSTXNJWZHGVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(2-Phenoxyacetyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2720890.png)




![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2720897.png)

![N-cyclohexyl-3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2720902.png)
![5-OXO-2-(PHENYLAMINO)-N-[(THIOPHEN-2-YL)METHYL]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBOXAMIDE](/img/structure/B2720903.png)

![2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2720905.png)

![N-(3-cyanophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2720908.png)
![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2720909.png)
